
5-Chloro-1-benzothiophene-3-carbaldehyde
Overview
Description
5-Chloro-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5ClOS It is a derivative of benzothiophene, which is a heterocyclic compound containing both sulfur and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzothiophene-3-carbaldehyde typically involves the chlorination of benzothiophene derivatives followed by formylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzothiophene ring. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield corresponding amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Chloro-1-benzothiophene-3-carboxylic acid.
Reduction: 5-Chloro-1-benzothiophene-3-methanol.
Substitution: 5-Amino-1-benzothiophene-3-carbaldehyde.
Scientific Research Applications
Chemistry
5-Chloro-1-benzothiophene-3-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse chemical transformations:
Reaction Type | Product |
---|---|
Oxidation | 5-Chloro-1-benzothiophene-3-carboxylic acid |
Reduction | 5-Chloro-1-benzothiophene-3-methanol |
Substitution | 5-Amino-1-benzothiophene-3-carbaldehyde |
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have highlighted its antimicrobial and anticancer properties:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : Exhibits significant antioxidant capacity, comparable to ascorbic acid.
- Anti-inflammatory Effects : Derivatives have shown promise in treating inflammatory diseases.
Medicine
Research is ongoing to explore the potential of this compound in drug development. Its derivatives are being evaluated for their efficacy against drug-resistant strains of bacteria, making it relevant for pharmaceutical applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of derivatives of benzothiophene compounds, including this compound, against various microorganisms. The results indicated high antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Antioxidant Activity
Research conducted on similar compounds demonstrated that some derivatives exhibited high total antioxidant capacity. This finding indicates that these compounds could be beneficial in combating oxidative stress-related diseases.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of advanced materials and specialty chemicals. Its derivatives are employed in:
- Organic semiconductors
- Light-emitting diodes (LEDs)
- Corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-benzothiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Contains a methyl group in addition to the aldehyde and chlorine substituents.
Uniqueness
5-Chloro-1-benzothiophene-3-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. This unique structure allows for the development of novel compounds with potentially diverse biological activities.
Biological Activity
5-Chloro-1-benzothiophene-3-carbaldehyde is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 196.66 g/mol. The compound features a benzothiophene ring, which is a fused structure consisting of a benzene ring and a thiophene ring, with a chlorine atom and an aldehyde group at specific positions. This unique structure contributes to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including drug-resistant strains such as Staphylococcus aureus. Its derivatives have been reported to possess potent antibacterial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary screenings have identified several derivatives of this compound as effective against cancer cell lines. For instance, one derivative demonstrated approximately 97% growth inhibition of the LOX IMVI melanoma cell line at a concentration of 10 μM .
The precise mechanism of action for this compound remains under investigation; however, it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to antimicrobial or anticancer effects. For example, derivatives may target bacterial enzymes crucial for survival, thereby exerting their antimicrobial effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Hydrazone Derivatives : A study on hydrazone derivatives synthesized from this compound showed promising antibacterial activity against multiple strains, indicating the potential for developing new antimicrobial agents .
- Cytotoxicity Studies : Research involving various derivatives revealed their cytotoxic effects on cancer cell lines, suggesting that modifications to the benzothiophene structure can enhance biological activity .
- Pharmacological Screening : In pharmacological screenings, compounds derived from this compound were tested against various pathogens and cancer cells, demonstrating significant efficacy in inhibiting growth and proliferation .
Comparative Analysis with Similar Compounds
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde | Methyl group at the 3-position | Variation in substitution pattern |
5-Chloro-1-benzothiophene-2-carboxylic acid | Oxidized form of the aldehyde | Presence of carboxylic acid group |
5-Chloro-1-benzothiophene-2-methanol | Reduced form of the aldehyde | Alcohol functional group |
The comparison illustrates how structural variations influence biological activity and reactivity. The unique substitution pattern of this compound enhances its potential as an intermediate in organic synthesis and medicinal chemistry.
Q & A
Q. What are the optimized synthetic routes for 5-Chloro-1-benzothiophene-3-carbaldehyde?
Basic
Synthesis typically involves formylation at the 3-position of a benzothiophene scaffold followed by chlorination. For example, Vilsmeier-Haack formylation using POCl₃ and DMF can introduce the aldehyde group, while electrophilic chlorination (e.g., Cl₂/FeCl₃ or NCS) targets the 5-position. Reaction conditions (temperature, stoichiometry, and catalyst choice) must be carefully optimized to minimize side products like over-chlorination or oxidation .
Methodological Note : Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
Q. How is this compound characterized structurally?
Basic
Key techniques include:
- Spectroscopy :
- ¹H/¹³C NMR : Aldehyde proton appears ~10 ppm; chlorine substituents deshield adjacent carbons.
- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹).
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Cl: ~1.73 Å; aldehyde group geometry). For analogs, crystal packing often shows π-π stacking in benzothiophene systems .
Advanced : Use SC-XRD (Single-Crystal X-Ray Diffraction) to analyze polymorphism or solvent-dependent crystal forms. Compare experimental data with computational models (e.g., DFT-optimized structures) to validate accuracy .
Q. What strategies resolve contradictions in reactivity data under varying conditions?
Advanced
Contradictions (e.g., unexpected oxidation or side reactions) may arise from solvent polarity, temperature, or trace metal impurities. Systematic approaches:
- Design of Experiments (DoE) : Vary parameters (e.g., solvent: DCM vs. THF; temperature: 0°C vs. RT) to identify critical factors.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) or trapping agents (e.g., TEMPO for radical pathways).
- Case Study : In hydrazone formation (analogous to indole derivatives), pH and substituent electronic effects significantly impact yields .
Q. How does computational modeling predict the reactivity of this compound?
Advanced
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic addition.
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict solubility/reactivity trends.
- Transition State Analysis : Identify energy barriers for key steps (e.g., Cl⁻ displacement in SNAr reactions) .
Q. What are the applications of this compound in medicinal chemistry?
Basic
The compound serves as a precursor for bioactive heterocycles:
- Hydrazones : Condensation with hydrazines yields Schiff bases, evaluated for antimicrobial or anticancer activity.
- Heterocyclic Fusion : Used in synthesizing benzothieno[3,2-d]pyrimidines, which exhibit kinase inhibition properties .
Methodological Note : Screen derivatives via in vitro assays (e.g., MIC for antibiotics; IC₅₀ in cancer cell lines) and correlate with substituent electronic profiles.
Q. How do substituents influence the electronic properties of the benzothiophene core?
Advanced
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 5-position decreases electron density at the 3-aldehyde, enhancing electrophilicity.
- Hammett Studies : Compare σ values for substituents to quantify electronic effects on reaction rates (e.g., aldol condensations).
- Spectroscopic Correlations : UV-Vis λₘₐₓ shifts indicate conjugation changes; cyclic voltammetry reveals redox potentials .
Q. What purification challenges arise with this compound?
Basic
Common issues:
- Byproduct Removal : Residual POCl₃ or chlorinated intermediates.
- Stability : Aldehydes may oxidize to carboxylic acids; store under inert atmosphere at -20°C.
Methodological Solutions : - Use activated charcoal to decolorize crude extracts.
- Employ high-vacuum distillation for thermally stable batches .
Properties
IUPAC Name |
5-chloro-1-benzothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEWSTAKAXZTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384026 | |
Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16296-68-7 | |
Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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